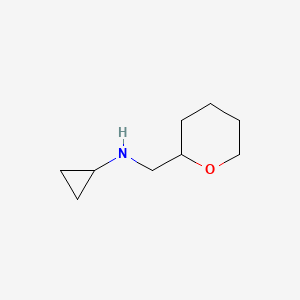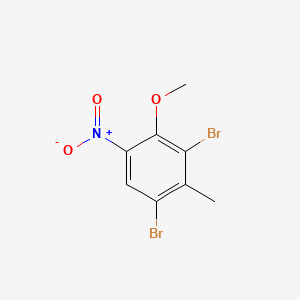
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
Übersicht
Beschreibung
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, also known as Musk KS, is a chemical compound with the empirical formula C8H7Br2NO3 . It has several synonyms, including Benzene, 1,3-dibromo-2-methoxy-4-methyl-5-nitro-Bromorose, 1,3-Dibromo-2-methoxy-5-nitro-6-methylbenzene, 2,4-Dibromo-3-methoxy-6-nitrotoluene, 2,6-Dibromo-3-methyl-4-nitroanisole, and 6-Nitro-2,4-dibromo-3-methoxytoluene .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is characterized by the presence of bromine, methoxy, methyl, and nitro groups attached to a benzene ring . The exact positioning of these groups on the benzene ring can be determined by following the IUPAC nomenclature rules .Wissenschaftliche Forschungsanwendungen
Reaction with Diazomethane
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, when treated with diazomethane, shows unconventional reactions. For instance, the treatment of a related compound, 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, with diazomethane produced not only the expected 1-methoxy derivative but also an isomer with a novel structure, namely (E)-3,6-dihydroxy-2-methyl-1,4-benzoquinone 4-methoxyimine N-oxide, as confirmed by X-ray analysis (Jones et al., 1977).
Structural Analysis
The structural characteristics of compounds similar to 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene have been examined in depth. For instance, in the structure of 2,4-Diiodo-3-nitroanisole, the dihedral angle between the benzene ring and the nitro group was analyzed, along with the positioning of the methyl group and aromatic π–π stacking in the crystal (Li et al., 2012).
Synthesis of Derivatives
The synthesis of derivatives from related compounds has been extensively studied. For example, the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde involved the reaction of 1,3-dinitro-5-trichloromethylbenzene with sodium methoxide, showing the complexity of reactions involving similar structures (Monk et al., 2003).
Comparison of Close Contacts and Intermolecular Energies
A structural and computational comparison of close contacts and related intermolecular energies in the structures of compounds like 1,3-dibromo-5-nitrobenzene revealed insights into the nonbonded close contacts observed between molecules. This study highlights the significance of the halogen atom size in determining the cohesive interactions between molecules in the crystal structure (Bosch et al., 2022).
Magnetic Resonance Spectroscopic Studies
Magnetic resonance spectroscopic studies, including 13C, 15N, and 17O NMR spectra, have been conducted on compounds such as 4-nitroanisole and its derivatives. These studies provide insights into the chemical shifts and resonance interactions significant for understanding the behavior of similar structures (Pandiarajan et al., 1994).
Electronic Spectra Analysis
The electronic spectra of nitrobenzenes containing two electron donor substituents have been reported. Such studies provide valuable information on the shifts in the position of wavelength bands in the spectra of compounds like 1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene (Corbett, 1967).
Safety and Hazards
The IFRA Standard recommends that 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene should not be used as or in fragrance ingredients until additional data is available and considered sufficient to support its safe use . This recommendation is based on the presence of structural alerts and/or adverse data on the material itself or a structurally related material .
Eigenschaften
IUPAC Name |
1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c1-4-5(9)3-6(11(12)13)8(14-2)7(4)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMIPVNKVRDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OC)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674018 | |
| Record name | 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
CAS RN |
61827-59-6 | |
| Record name | 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



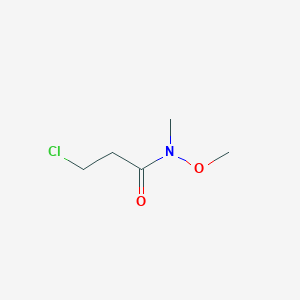
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)

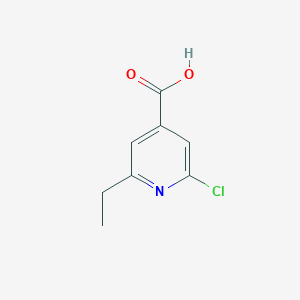
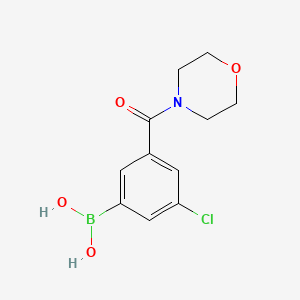




![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)
